molecular formula C19H16F5NO B4059305 2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

Cat. No. B4059305
M. Wt: 369.3 g/mol
InChI Key: OPFVZYPDDMMYRS-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as PFB-TNEB, is a compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of benzamide and contains a fluorinated ring, which makes it highly stable and resistant to degradation. The unique structure of PFB-TNEB has led to its use in a variety of applications, including medicinal chemistry, neurobiology, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

Aryl carboxamides, including those with naphthoic acids and fluorinated versions, are pivotal due to their utility in synthesizing biologically active compounds. The synthesis of mono- and difluoronaphthoic acids illustrates the methodologies in creating fluorinated naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. This synthesis includes the preparation of fluorinated derivatives through electrophilic fluorination and a general route entailing the elaboration of commercial fluorinated phenylacetic acids, showcasing the chemical versatility of fluorinated compounds (Tagat et al., 2002).

Catalysis and Ligand Efficiency

Fluorinated benzamidinate ligands, such as those in pentafluorobenzamidinate, demonstrate enhanced catalytic activity in ethene oligomerization when compared to their non-fluorinated analogues. This highlights the role of fluorination in improving the efficiency and activity of catalysts in chemical reactions (Brussee et al., 2000).

Sensor Development

The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions indicates the potential application of such compounds in environmental monitoring and analytical chemistry. These derivatives exhibit significant color transitions in the presence of fluoride anions, demonstrating their utility in naked-eye detection of specific ions in solutions (Younes et al., 2020).

Organic Electronics

Partially fluorinated heterocycles and their derivatives have been explored for applications in organic electronics, where the synthesis of fused-ring 3-azepine derivatives showcases the integration of fluorinated structures into complex organic frameworks. These compounds exhibit unique electronic properties due to their fluorination and structural design, which are critical in the development of high-performance organic semiconductors and other electronic materials (Brooke & Matthews, 1988).

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F5NO/c1-9(11-7-6-10-4-2-3-5-12(10)8-11)25-19(26)13-14(20)16(22)18(24)17(23)15(13)21/h6-9H,2-5H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFVZYPDDMMYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide
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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide
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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide
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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide
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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide
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2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

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